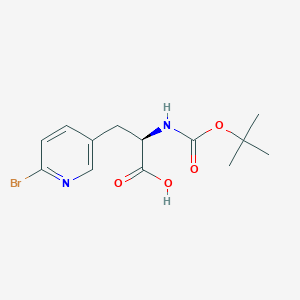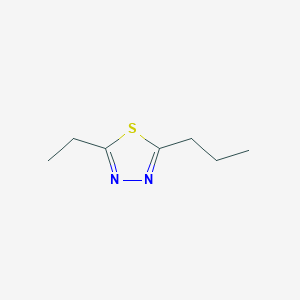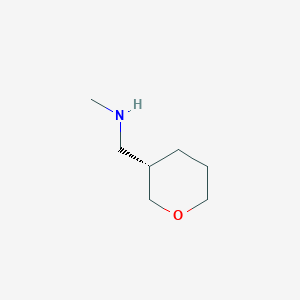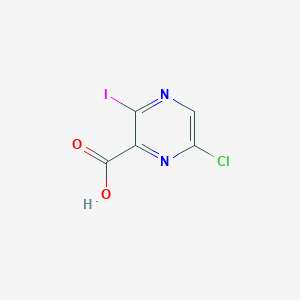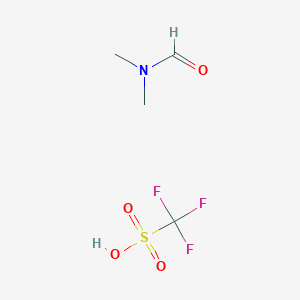
3-(Hydroxymethyl)cyclopent-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)cyclopent-2-enone is an organic compound with the molecular formula C6H8O2 It is a cyclopentenone derivative, characterized by a hydroxymethyl group attached to the second carbon of the cyclopent-2-enone ring
Synthetic Routes and Reaction Conditions:
From Furans: One common method involves the photooxygenation of furan substrates using a continuous flow nebulizer system.
From 5-Methylfurfuryl Alcohol: Another method involves the anodic oxidation of derivatives of furan, followed by hydrogenation.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale photooxygenation processes, leveraging continuous flow systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of more complex oxygenated products.
Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.
Substitution: The hydroxymethyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products:
- The major products formed from these reactions include various substituted cyclopentenones and cyclopentanones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)cyclopent-2-enone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)cyclopent-2-enone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It is known to influence oxidative stress pathways and inflammatory responses, which are critical in its potential therapeutic effects.
Comparación Con Compuestos Similares
Cyclopentenone: A structurally related compound that also exhibits significant chemical reactivity.
Cyclopentanone: Another similar compound, though lacking the enone functionality, which affects its reactivity and applications.
Uniqueness:
- The presence of the hydroxymethyl group in 3-(Hydroxymethyl)cyclopent-2-enone imparts unique chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O2/c7-4-5-1-2-6(8)3-5/h3,7H,1-2,4H2 |
Clave InChI |
OPIYXVSOCQPLBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


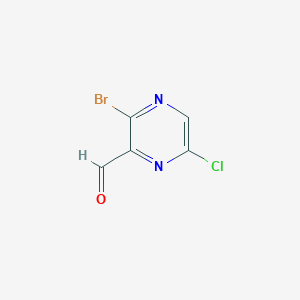
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)



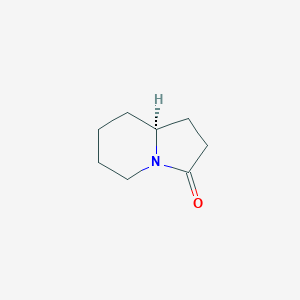
![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)

